Cas no 1000342-69-7 (4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde)
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- 4-Methyl-5-azaindole-3-carboaldehyde
- 4-Methyl-5-azaindole-3-carboxaldehyde
- 1H-PYRROLO[3,2-C]PYRIDINE-3-CARBOXALDEHYDE, 4-METHYL-
- 4-METHYL-1H-PYRROLO[3,2-C]PYRIDINE-3-CARBOXALDEHYDE
- AK141000
- PB22239
- 1000342-69-7
- P10748
- CS-0054837
- AKOS006229339
- DTXSID50646750
- DB-195841
-
- MDL: MFCD09749963
- Inchi: 1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3
- InChI Key: KKJQTBKKEANCCA-UHFFFAOYSA-N
- SMILES: O=CC1=CNC2C=CN=C(C)C=21
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.75
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148175-100mg |
4-Methyl-5-azaindole-3-carboxaldehyde |
1000342-69-7 | 95%+ | 100mg |
$1248 | 2021-08-05 | |
| Chemenu | CM148175-250mg |
4-Methyl-5-azaindole-3-carboxaldehyde |
1000342-69-7 | 95%+ | 250mg |
$1622 | 2021-08-05 | |
| Alichem | A029189702-1g |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
1000342-69-7 | 95% | 1g |
$1173.00 | 2023-09-04 | |
| Matrix Scientific | 124483-1g |
4-Methyl-5-azaindole-3-carboxaldehyde, 95+% |
1000342-69-7 | 95+% | 1g |
$2574.00 | 2023-09-09 | |
| Chemenu | CM148175-1g |
4-Methyl-5-azaindole-3-carboxaldehyde |
1000342-69-7 | 95%+ | 1g |
$1008 | 2023-02-19 | |
| eNovation Chemicals LLC | Y0997669-5g |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboaldehyde |
1000342-69-7 | 95% | 5g |
$3300 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125477-100mg |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
1000342-69-7 | 97% | 100mg |
¥2263 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125477-250mg |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
1000342-69-7 | 97% | 250mg |
¥3920 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125477-500mg |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
1000342-69-7 | 97% | 500mg |
¥7537 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125477-1g |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
1000342-69-7 | 97% | 1g |
¥10553 | 2023-04-17 |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Suppliers
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: An Overview of a Promising Heterocyclic Compound
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1000342-69-7) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Chemical Properties and Structure
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a member of the pyrrolopyridine family, a class of heterocyclic compounds that are known for their diverse biological activities. The molecular formula of this compound is C11H9N2O, and it has a molecular weight of 187.20 g/mol. The structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and an aldehyde group at the 3-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the molecule.
The aldehyde group in 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde makes it highly reactive and suitable for various chemical transformations. The presence of the methyl group at the 4-position adds steric hindrance and influences the electronic properties of the molecule. These structural features contribute to the compound's stability and its ability to form stable derivatives through reactions such as condensation, reduction, and oxidation.
Synthesis Methods
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been explored using various approaches. One common method involves the condensation of 4-methylpyrrole with an appropriate aldehyde or ketone followed by cyclization to form the pyrrolopyridine ring. Another approach involves the reaction of 4-methylpyrrole with a suitable nitrile or amide to form an intermediate, which is then converted to the aldehyde through reduction.
A recent study published in the Journal of Organic Chemistry reported a novel synthetic route for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The researchers utilized a palladium-catalyzed cross-coupling reaction between 4-methylpyrrole and an aryl halide followed by oxidation to form the aldehyde group. This method offers high yields and excellent regioselectivity, making it a valuable addition to the synthetic toolkit for this compound.
Biological Activities and Therapeutic Potential
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been investigated for its potential therapeutic applications due to its unique structural features and biological activities. One area of significant interest is its role as an inhibitor of specific enzymes involved in various disease pathways. For example, studies have shown that this compound can inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in neurological disorders and inflammation.
A study published in the Journal of Medicinal Chemistry demonstrated that 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exhibits potent MAO-B inhibitory activity. MAO-B is an enzyme that degrades neurotransmitters such as dopamine, and its inhibition can have neuroprotective effects in conditions like Parkinson's disease. The researchers found that this compound effectively inhibited MAO-B with an IC50 value in the low micromolar range.
In addition to its enzymatic inhibition properties, 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also shown promise as an anti-inflammatory agent. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced inflammation in both in vitro and in vivo models. The researchers attributed this effect to its ability to inhibit COX enzymes and reduce the production of pro-inflammatory cytokines.
Clinical Trials and Future Directions
The promising preclinical results for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde have led to increased interest in its potential clinical applications. Several pharmaceutical companies are currently exploring this compound for various therapeutic indications. Clinical trials are underway to evaluate its safety and efficacy in treating conditions such as Parkinson's disease and inflammatory disorders.
A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The results showed that the compound was well-tolerated at various dose levels with no serious adverse effects reported. The pharmacokinetic profile indicated good oral bioavailability and a favorable half-life, suggesting potential for once-daily dosing.
Further clinical trials are planned to assess the efficacy of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in larger patient populations. These trials will provide valuable insights into its therapeutic potential and help determine optimal dosing regimens for different indications.
Conclusion
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, with its unique chemical structure and diverse biological activities, represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its potential as an inhibitor of key enzymes involved in neurological disorders and inflammation makes it an attractive target for therapeutic intervention. Ongoing research and clinical trials will continue to elucidate its mechanisms of action and therapeutic benefits, paving the way for new treatment options for patients suffering from these conditions.
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